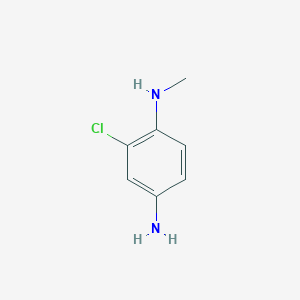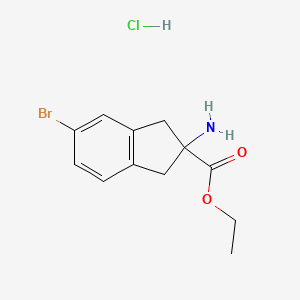
ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 907953-10-0 . It has a molecular weight of 320.61 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H14BrNO2.ClH/c1-2-16-11 (15)12 (14)6-8-3-4-10 (13)5-9 (8)7-12;/h3-5H,2,6-7,14H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 320.61 .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound could potentially be used in the synthesis of indole derivatives, which are biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Anticancer Activity
Indole derivatives, both natural and synthetic, show various biologically vital properties . They have attracted increasing attention in recent years for their potential application in the treatment of cancer cells .
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties . They could potentially be used in the development of new antimicrobial agents .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various types of disorders in the human body . This includes neurological disorders, cardiovascular diseases, and more .
Antiviral Activity
Indole derivatives have shown potential antiviral activity . They could be used in the development of new antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been studied for their anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory agents .
Antioxidant Activity
Indole derivatives have shown potential antioxidant activity . They could be used in the development of new antioxidant agents .
Antidiabetic Activity
Indole derivatives have also been studied for their antidiabetic properties . They could potentially be used in the development of new antidiabetic agents .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar indole derivatives have been found to interact with various cellular targets, including kinases .
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological processes, including cell biology .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .
Propriétés
IUPAC Name |
ethyl 2-amino-5-bromo-1,3-dihydroindene-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMUUVIPGJZKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
907953-10-0 |
Source


|
| Record name | ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


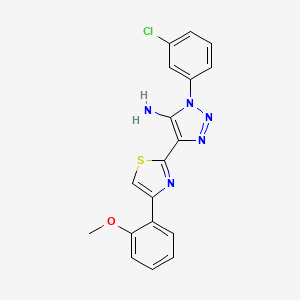
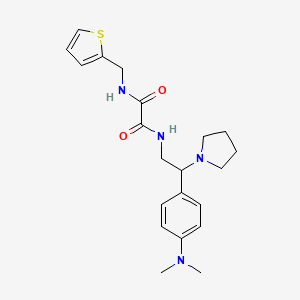
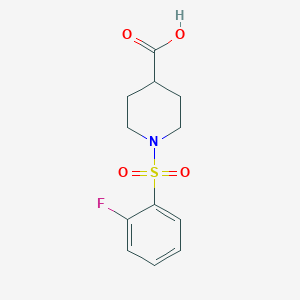

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2401430.png)

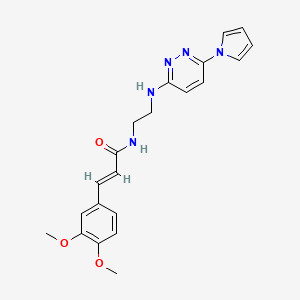
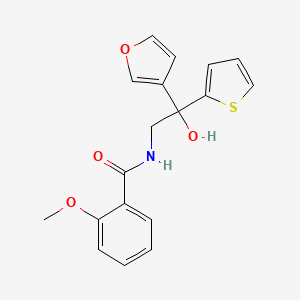
![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2401438.png)
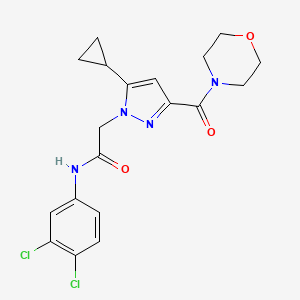
![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)
